

# AZD-4818: A Comparative Efficacy Analysis in Disease Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD-4818

Cat. No.: B1666219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of **AZD-4818**, a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1), across various disease models. While extensive preclinical data on **AZD-4818** in a range of disease models is limited in publicly available literature, this document synthesizes the existing information, including its primary investigation in Chronic Obstructive Pulmonary Disease (COPD), and contextualizes its potential efficacy by examining the role of CCR1 in other inflammatory conditions and the performance of other CCR1 antagonists.

## Mechanism of Action

**AZD-4818** functions by inhibiting the binding of CCR1 ligands, most notably MIP-1 $\alpha$  (Macrophage Inflammatory Protein-1 alpha), to the CCR1 receptor.<sup>[1]</sup> This action prevents the recruitment and activation of inflammatory cells such as neutrophils, monocytes, and macrophages to sites of inflammation.<sup>[1]</sup> The CCR1 signaling pathway is a key component of the inflammatory cascade in numerous autoimmune and inflammatory diseases.

Below is a diagram illustrating the signaling pathway targeted by **AZD-4818**.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AZD-4818** as a CCR1 antagonist.

## Efficacy Data in Disease Models

### Chronic Obstructive Pulmonary Disease (COPD)

The primary indication for which **AZD-4818** was investigated is COPD.

Preclinical Model: Cigarette Smoke-Induced Neutrophil Influx in Mice

| Model                        | Treatment                       | Dosage            | Duration | Key Finding                                                                                      |
|------------------------------|---------------------------------|-------------------|----------|--------------------------------------------------------------------------------------------------|
| Cigarette smoke-exposed mice | AZD-4818 (nebulized inhalation) | 0.3-26 $\mu$ g/kg | 5 days   | Inhibition of neutrophil influx into the bronchoalveolar lavage (BAL) fluid. <a href="#">[1]</a> |

## Clinical Trial: Moderate to Severe COPD Patients

A phase IIa, double-blind, placebo-controlled study was conducted to assess the tolerability and efficacy of inhaled **AZD-4818**.

| Parameter                      | AZD-4818 (300µg twice daily) | Placebo | p-value |
|--------------------------------|------------------------------|---------|---------|
| Change in FEV <sub>1</sub> (L) | +0.026 (relative to placebo) | -       | 0.69[2] |
| Change in morning PEF (L/min)  | -6 (relative to placebo)     | -       | 0.23[2] |

FEV<sub>1</sub>: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow

The study concluded that while **AZD-4818** was well tolerated, it did not demonstrate a beneficial treatment effect in patients with moderate to severe COPD.[2] These findings are consistent with the lack of clinical efficacy observed with other CCR1 antagonists in different therapeutic areas.[2]

## Other Inflammatory Disease Models

There is a lack of publicly available data on the efficacy of **AZD-4818** in other specific disease models such as rheumatoid arthritis or multiple sclerosis. However, the role of CCR1 in these diseases has been explored with other antagonists.

**Rheumatoid Arthritis (RA):** CCR1 is expressed on various inflammatory cells within the synovial tissue of RA patients. Preclinical studies with other CCR1 antagonists have shown promise in animal models of arthritis. For instance, antagonists have been reported to reduce joint inflammation and destruction in rodent models. However, clinical trials with several CCR1 antagonists, including CP-481,715 and MLN3897, failed to show significant efficacy in RA patients.

**Multiple Sclerosis (MS):** CCR1 is implicated in the recruitment of inflammatory cells to the central nervous system in MS. In the experimental autoimmune encephalomyelitis (EAE) model

of MS, CCR1 antagonists have been investigated. For example, the CCR1 antagonist BX471 was tested in clinical trials for MS but did not demonstrate therapeutic efficacy.[3]

Multiple Myeloma: In vivo studies in mouse models of multiple myeloma have shown that CCR1 antagonists can reduce tumor burden, minimize osteolytic bone damage, and limit disease progression.[4]

## Experimental Protocols

Detailed experimental protocols for preclinical studies involving **AZD-4818** are not extensively reported in the available literature. Below is a generalized workflow for evaluating a CCR1 antagonist in a preclinical setting based on common methodologies.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for preclinical efficacy testing.

## Comparison with Alternatives

Given the limited clinical efficacy of **AZD-4818** in COPD, a comparison with established and emerging therapies for inflammatory diseases is warranted.

- COPD: Standard of care includes long-acting bronchodilators (LABAs and LAMAs) and inhaled corticosteroids (ICS).<sup>[5][6]</sup> Newer therapies include phosphodiesterase-4 (PDE4) inhibitors and biologic agents targeting specific inflammatory pathways.<sup>[7]</sup>
- Rheumatoid Arthritis: Treatment has advanced significantly with the use of disease-modifying antirheumatic drugs (DMARDs), including methotrexate, and biologic agents targeting TNF- $\alpha$ , IL-6, and other cytokines.
- Multiple Sclerosis: A range of disease-modifying therapies are available, including interferons, glatiramer acetate, and newer oral and infused therapies targeting different aspects of the immune response.

## Summary and Conclusion

**AZD-4818**, a CCR1 antagonist, has been primarily evaluated in the context of COPD. While preclinical data in a mouse model suggested a potential anti-inflammatory effect through the inhibition of neutrophil recruitment, a subsequent phase IIa clinical trial in patients with moderate to severe COPD did not demonstrate a significant therapeutic benefit.

There is a notable lack of publicly available data on the efficacy of **AZD-4818** in other inflammatory disease models, such as rheumatoid arthritis or multiple sclerosis. Although the CCR1 pathway is a rational target in these conditions, the clinical development of several CCR1 antagonists has been challenging, often due to a disconnect between promising preclinical results and a lack of efficacy in human trials.

For researchers and drug development professionals, the case of **AZD-4818** underscores the complexities of translating preclinical findings in inflammatory disease models to successful clinical outcomes. Future research in this area may require a deeper understanding of the specific roles of CCR1 in different disease contexts and potentially the development of more predictive preclinical models.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. What are the new drugs for Chronic Obstructive Pulmonary Disease (COPD)? [synapse.patsnap.com]
- 7. COPD Treatment Options: Medications, Therapies & Surgery [webmd.com]
- To cite this document: BenchChem. [AZD-4818: A Comparative Efficacy Analysis in Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666219#efficacy-comparison-of-azd-4818-in-different-disease-models]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)